5-[(4-chlorophenyl)methylsulfanyl]-12-ethyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine
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Overview
Description
5-[(4-chlorophenyl)methylsulfanyl]-12-ethyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine is a complex organic compound with a unique tricyclic structure. This compound is characterized by the presence of a chlorophenyl group, a methylsulfanyl group, and a combination of oxygen, sulfur, and nitrogen atoms within its tricyclic framework. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-chlorophenyl)methylsulfanyl]-12-ethyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine typically involves multi-step organic reactions. One common approach is the condensation of acetoacetic acid derivatives with salicylaldehyde and thiourea in the presence of a catalyst such as sodium bisulfate . The reaction conditions often include refluxing in ethanol to facilitate the formation of the tricyclic core structure.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of environmentally benign catalysts and solvents is also a focus to ensure sustainable production practices .
Chemical Reactions Analysis
Types of Reactions
5-[(4-chlorophenyl)methylsulfanyl]-12-ethyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the chlorophenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various chlorinated derivatives .
Scientific Research Applications
5-[(4-chlorophenyl)methylsulfanyl]-12-ethyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-[(4-chlorophenyl)methylsulfanyl]-12-ethyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with molecular targets are ongoing .
Comparison with Similar Compounds
Similar Compounds
- 5-[(3-methoxyphenyl)methyl]-4-sulfanylidene-8-oxa-3,5-diazatricyclo[7.4.0.0]trideca-1(9),2(7),10,12-tetraen-6-one
- 13-(N-Arylaminocarbonyl)-9-Methyl-11-Thioxo-8-Oxa-10,12-Diazatricyclo[7.3.1.02,7]Trideca-2,4,6-Trienes
Uniqueness
What sets 5-[(4-chlorophenyl)methylsulfanyl]-12-ethyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2,4,6-tetraen-3-amine apart is its specific combination of functional groups and tricyclic structure, which confer unique chemical and biological properties
Properties
Molecular Formula |
C19H20ClN3OS2 |
---|---|
Molecular Weight |
406.0 g/mol |
IUPAC Name |
5-[(4-chlorophenyl)methylsulfanyl]-12-ethyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine |
InChI |
InChI=1S/C19H20ClN3OS2/c1-3-19(2)8-13-14(9-24-19)26-17-15(13)16(21)22-18(23-17)25-10-11-4-6-12(20)7-5-11/h4-7H,3,8-10H2,1-2H3,(H2,21,22,23) |
InChI Key |
UVJSLEYKNXMHIP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC2=C(CO1)SC3=NC(=NC(=C23)N)SCC4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
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